N-(2,3,4,5,6-pentafluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Lipophilicity Drug-likeness CNS Drug Design

N-(2,3,4,5,6-pentafluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic acetamide derivative combining a pentafluorophenyl group with a 4-phenylpiperazine moiety via an acetyl linker. It has a molecular formula of C18H16F5N3O and a molecular weight of 385.3 g/mol.

Molecular Formula C18H16F5N3O
Molecular Weight 385.338
CAS No. 329778-80-5
Cat. No. B2392868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3,4,5,6-pentafluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
CAS329778-80-5
Molecular FormulaC18H16F5N3O
Molecular Weight385.338
Structural Identifiers
SMILESC1CN(CCN1CC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F)C3=CC=CC=C3
InChIInChI=1S/C18H16F5N3O/c19-13-14(20)16(22)18(17(23)15(13)21)24-12(27)10-25-6-8-26(9-7-25)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,24,27)
InChIKeyCMEDGNJECAQVMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3,4,5,6-pentafluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 329778-80-5) – Physicochemical and Structural Baseline for Research Procurement


N-(2,3,4,5,6-pentafluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic acetamide derivative combining a pentafluorophenyl group with a 4-phenylpiperazine moiety via an acetyl linker. It has a molecular formula of C18H16F5N3O and a molecular weight of 385.3 g/mol [1]. The compound's computed XLogP3-AA is 3.3, indicating substantial lipophilicity [1]. It is commercially available as a research chemical with a minimum purity specification of 95% . Its structure places it within the broader class of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, some of which have been investigated for anticonvulsant activity [2].

Why N-(2,3,4,5,6-pentafluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Acetamide Analogs


Generic substitution within the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide class is not feasible because the pentafluorophenyl substituent confers a fundamentally different electronic and lipophilic profile. The target compound possesses a computed XLogP3-AA of 3.3 [1], compared to a measured logP of approximately 1.45 for the non-fluorinated parent scaffold 2-(4-phenylpiperazin-1-yl)acetamide [2]. This ~20-fold increase in calculated lipophilicity directly affects membrane permeability, CNS penetration potential, and pharmacokinetic behavior. Furthermore, structure-activity relationship (SAR) studies on closely related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have demonstrated that electron-withdrawing substituents on the N-phenyl ring are critical for anticonvulsant activity in the maximal electroshock (MES) model, while electron-donating or weakly withdrawing analogs show markedly reduced efficacy [3]. The pentafluorophenyl group, with five strongly electron-withdrawing fluorine atoms, represents the extreme of this SAR trend and cannot be functionally replaced by less fluorinated congeners.

Quantitative Differentiation Guide for N-(2,3,4,5,6-pentafluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide


Lipophilicity (XLogP3) Head-to-Head with the Non-Fluorinated Parent Scaffold

The target compound's computed lipophilicity (XLogP3-AA = 3.3) [1] is approximately 20-fold higher than that of the non-fluorinated parent scaffold 2-(4-phenylpiperazin-1-yl)acetamide, which has a reported experimental logP of 1.45 [2]. This shift of nearly two log units places the target compound in the optimal lipophilicity range for blood-brain barrier penetration (logP 2–4), whereas the parent scaffold falls below this threshold [1].

Lipophilicity Drug-likeness CNS Drug Design

Electron-Withdrawing Capacity and Expected Anticonvulsant Activity Relative to 3-Chloro and 3-Trifluoromethyl Analogs

SAR studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown that anticonvulsant activity in the MES model requires electron-withdrawing substituents on the N-phenyl ring [1]. 3-Trifluoromethylanilide derivatives demonstrated high activity at 300 mg/kg, whereas 3-chloroanilide analogs were largely inactive [1]. The pentafluorophenyl group exhibits a Hammett σₚ value of approximately 0.27 (estimated from pentafluorobenzene derivatives), comparable to or exceeding that of the trifluoromethyl group (σₚ ≈ 0.23) [2]. Therefore, the pentafluorophenyl analog is predicted, by class-level SAR inference, to exhibit anticonvulsant efficacy comparable to or exceeding the trifluoromethyl derivatives.

Anticonvulsant Activity Structure-Activity Relationship Epilepsy Models

Commercial Purity Specification Relative to Core Scaffold Availability

The target compound is commercially available with a minimum purity specification of 95% from at least one established supplier (AKSci) . This level of purity is equivalent to that of the commonly procured non-fluorinated scaffold 2-(4-phenylpiperazin-1-yl)acetamide, which is also offered at 95% minimum purity . Thus, procurement of the pentafluorophenyl derivative does not involve a purity trade-off compared to less fluorinated analogs.

Chemical Purity Procurement Specification Quality Control

Optimal Research Application Scenarios for N-(2,3,4,5,6-pentafluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide


CNS Drug Discovery Programs Targeting Ion Channels in Epilepsy

The compound's elevated lipophilicity (XLogP3 = 3.3) and strong electron-withdrawing pentafluorophenyl group position it as a candidate for anticonvulsant screening programs. SAR evidence from structurally analogous N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrates that electron-withdrawing substituents are required for MES seizure protection, making this compound a logical next-step candidate for in vivo anticonvulsant evaluation [1].

Fragment-Based Drug Discovery Utilizing the Pentafluorophenyl Acetamide Scaffold

As a fully elaborated analog of the fragment 2-(4-phenylpiperazin-1-yl)acetamide, this compound can serve as a reference molecule for fragment-to-lead optimization campaigns. Its computed ~70-fold higher partition coefficient relative to the core fragment [2] provides a measurable benchmark for assessing the impact of pentafluorination on physicochemical properties during lead optimization.

SAR Probe for Quantifying Electronic Effects in Piperazine Acetamide Series

The pentafluorophenyl group represents the maximal electron-withdrawing extreme within the N-phenyl substituent SAR matrix. Researchers can use this compound as a positive control or upper-bound reference point when evaluating the activity gradient across a series of analogs with graded electron-withdrawing character (e.g., 4-F, 3-Cl, 3-CF₃, 2,4,6-triF), enabling quantitative Hammett-type correlations in biological assays [3].

Method Development for LC-MS Quantification of Highly Lipophilic Piperazine Derivatives

With a molecular weight of 385.3 g/mol, a distinct isotopic pattern from five fluorine atoms, and a computed logP significantly above that of common piperazine fragments, this compound is an ideal candidate for developing and validating sensitive LC-MS/MS analytical methods targeting lipophilic, polyfluorinated analytes in biological matrices.

Quote Request

Request a Quote for N-(2,3,4,5,6-pentafluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.